molecular formula C19H20O4 B14785447 Ethyl 7-(naphthalen-2-yl)-4,7-dioxoheptanoate

Ethyl 7-(naphthalen-2-yl)-4,7-dioxoheptanoate

Cat. No.: B14785447
M. Wt: 312.4 g/mol
InChI Key: PRCSEWBNKGPASR-UHFFFAOYSA-N
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Description

Ethyl 7-(naphthalen-2-yl)-4,7-dioxoheptanoate is an organic compound that features a naphthalene ring attached to a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(naphthalen-2-yl)-4,7-dioxoheptanoate typically involves the esterification of 7-(naphthalen-2-yl)-4,7-dioxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(naphthalen-2-yl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-(naphthalen-2-yl)-4,7-dioxoheptanoic acid.

    Reduction: Formation of ethyl 7-(naphthalen-2-yl)-4,7-dihydroxyheptanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(naphthalen-2-yl)-4,7-dioxoheptanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(naphthalen-2-yl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(naphthalen-2-yl)-4,7-dioxoheptanoate is unique due to its specific structural features, such as the presence of both a naphthalene ring and a heptanoate ester. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 7-naphthalen-2-yl-4,7-dioxoheptanoate

InChI

InChI=1S/C19H20O4/c1-2-23-19(22)12-10-17(20)9-11-18(21)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3

InChI Key

PRCSEWBNKGPASR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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